molecular formula C12H10ClNO3 B103511 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 16600-22-9

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No. B103511
CAS RN: 16600-22-9
M. Wt: 251.66 g/mol
InChI Key: XWMCHSWUDMFGSW-UHFFFAOYSA-N
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Patent
US05438064

Procedure details

7-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester [76.0 g, 302 mmol, prepared as described by C. C. Price et al in J. Am. Chem. Soc., 68, 1204 (1946)]was refluxed for 4.5 h in 310 ml of POCl3. The resulting black solution was then concentrated in vacuo and the residue was dissolved in 100 ml of acetone. It was poured onto 1 kg of ice and brought to pH 7 with 50% NaOH. The mixture was then extracted with 3×125 ml of CH2Cl2 and the pooled extracts were dried over Na2SO4 and concentrated to a black solid that was dried in vacuo overnight affording 74.7 g (276 mmol, 92% crude yield) of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester that was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][C:11]([Cl:17])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:20]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][CH:12]=[C:11]([Cl:17])[CH:10]=2)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=CC(=CC=C2C1=O)Cl
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting black solution was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml of acetone
ADDITION
Type
ADDITION
Details
It was poured onto 1 kg of ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 3×125 ml of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the pooled extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a black solid
CUSTOM
Type
CUSTOM
Details
that was dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC2=CC(=CC=C2C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 276 mmol
AMOUNT: MASS 74.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.